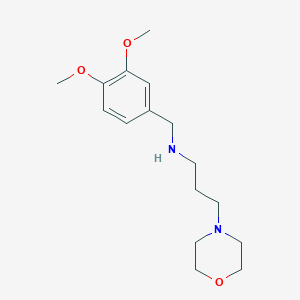

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a tertiary amine compound featuring a benzyl group substituted with two methoxy groups at the 3- and 4-positions, linked to a 3-morpholin-4-yl-propyl chain. This compound is structurally analogous to several bioactive molecules, particularly in CNS-targeting agents, where methoxy-substituted aromatic systems are common .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-19-15-5-4-14(12-16(15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCUWZDCPKMUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Formation of the Benzylamine Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, undergoes nucleophilic substitution with ammonia or an amine to form 3,4-dimethoxybenzylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: The major product is the corresponding primary amine.

Substitution: Products vary depending on the substituent introduced to the benzyl ring.

Scientific Research Applications

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-benzyl-morpholinylalkylamines, which vary in substituents on the benzyl ring and the alkyl chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

- Substituent Electronic Effects: Methoxy groups (electron-donating) enhance solubility in polar solvents compared to chloro (electron-withdrawing) or allyloxy (neutral) groups .

- Steric Effects: The 3,4-dimethoxy substitution creates a planar aromatic system with moderate steric hindrance, whereas mono-substituted analogs (e.g., 3-methoxy or 4-chloro) allow for greater conformational flexibility .

Physicochemical Properties

- Polar Surface Area (PSA) : Compounds with morpholine and multiple methoxy groups (e.g., the target compound) exhibit higher PSA (~50–60 Ų), favoring aqueous solubility .

- logP : Chloro-substituted analogs (e.g., CAS 107921-37-9) have higher logP values (~2.5–3.0) due to lipophilic Cl, whereas methoxy-rich variants (e.g., the target compound) show lower logP (~1.5–2.0) .

Biological Activity

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound contains a benzyl moiety with two methoxy groups and a morpholine ring linked to a propyl chain, making it an interesting candidate for studies related to neurotransmitter modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is with a molecular weight of approximately 294.4 g/mol. Its structure is characterized by:

- Benzyl Group : Substituted with two methoxy groups at the 3 and 4 positions.

- Morpholine Ring : Connected to a propyl chain, which may influence its pharmacokinetic properties.

Preliminary studies suggest that (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The specific mechanisms through which it exerts its effects are still under investigation, but it is hypothesized to act as an agonist or antagonist at certain receptor sites, modulating neurotransmitter activity in the central nervous system .

Antidepressant-like Effects

Similar compounds have demonstrated efficacy in animal models of depression. The structural similarity of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine to known psychoactive substances indicates potential antidepressant properties. Research suggests that it may enhance mood by modulating serotonin levels .

Cognitive Enhancement

There is emerging evidence that this compound may have cognitive-enhancing effects. Studies on related compounds indicate potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Neuroprotective Properties

Some studies suggest that (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine may offer neuroprotection. This property could be beneficial in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Related Compounds

The biological activity of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can be compared with structurally similar compounds to highlight its unique pharmacological profile.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Different methoxy substitution | Potentially different receptor selectivity |

| (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar core structure; varied substitution | May exhibit distinct metabolic pathways |

| (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Close analog; different methoxy locations | Could have unique interactions with biological targets |

This table illustrates how variations in the methoxy group positions can influence the biological activities and receptor selectivity of these compounds.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of morpholino derivatives similar to (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. Notably:

- Inhibition of Tubulin Polymerization : Morpholino compounds have shown the ability to inhibit tubulin polymerization in vitro, which is crucial for cell division. This activity suggests potential anticancer applications .

- Antitumor Activity : Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the benzyl ring could enhance antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, the 3,4-dimethoxybenzyl group can be introduced via alkylation of a morpholinylpropylamine precursor using 3,4-dimethoxybenzyl chloride. Intermediates should be characterized using H/C NMR to confirm substituent positions and LC-MS for purity (≥95%) . Ethyl aroylacetates with dimethoxyphenyl groups (e.g., 3b in ) may serve as precursors, requiring optimization of reaction conditions (e.g., solvent, temperature) to minimize byproducts like unreacted amines or oxidized morpholine derivatives.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-UV/ELS : Quantify purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS expected [M+H] ~377 g/mol).

- NMR : Key signals include the morpholine δ 2.4–3.5 ppm (m, 8H, morpholine protons) and dimethoxybenzyl δ 3.8 ppm (s, 6H, OCH) .

Q. What experimental designs are suitable for preliminary pharmacological screening?

- Methodological Answer : Use a randomized block design with dose-response assays (e.g., IC determination in enzyme inhibition studies). For in vitro models, apply split-plot designs to test multiple concentrations across replicates, as seen in . Include positive controls (e.g., known kinase inhibitors for morpholine-containing analogs) and solvent controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays across independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).

- Off-Target Profiling : Screen against related targets (e.g., GPCRs, ion channels) to rule out non-specific binding.

- Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxylation of the benzyl ring) to reduce LogP from ~2.5 to <2, improving solubility.

- Prodrug Design : Mask the amine with acetyl or PEG groups to enhance bioavailability.

- Plasma Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) .

Q. How can computational modeling predict binding modes to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID for kinases) to simulate interactions. Focus on hydrogen bonding with morpholine oxygen and π-π stacking of the dimethoxybenzyl group.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with experimental IC data to validate models .

Q. What advanced analytical techniques resolve structural ambiguities in synthetic byproducts?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm connectivity in ambiguous regions (e.g., propyl-morpholine linkage).

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) to unambiguously determine stereochemistry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.